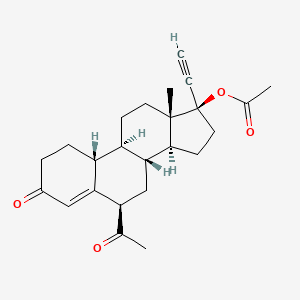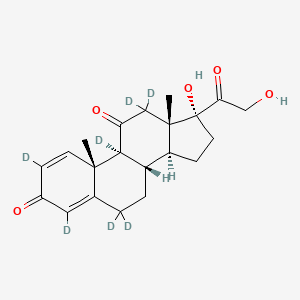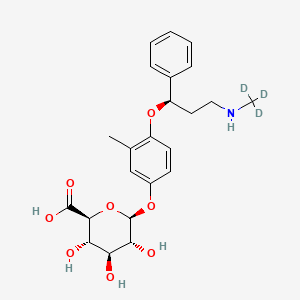
4'-Hydroxy Atomoxetine beta-D-Glucuronide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is a labeled metabolite of Tomoxetine, also known as Atomoxetine. Atomoxetine is a selective norepinephrine reuptake inhibitor used primarily in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The compound 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used in research to study the metabolism and pharmacokinetics of Atomoxetine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 involves the glucuronidation of 4’-Hydroxy Atomoxetine. This process typically requires the use of glucuronosyltransferase enzymes under specific conditions to attach the glucuronic acid moiety to the hydroxyl group of 4’-Hydroxy Atomoxetine. The reaction conditions often include a buffered aqueous solution and a suitable cofactor such as UDP-glucuronic acid .
Industrial Production Methods
Industrial production of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 follows similar principles as the laboratory synthesis but on a larger scale. The process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of bioreactors for enzyme-catalyzed reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of 4’-Hydroxy Atomoxetine, forming a glucuronide conjugate .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include glucuronosyltransferase enzymes and UDP-glucuronic acid. The reaction is typically carried out in a buffered aqueous solution at a controlled temperature and pH to ensure optimal enzyme activity .
Major Products
The major product of the glucuronidation reaction is 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3. This compound is a stable conjugate that can be used in various research applications to study the metabolism and pharmacokinetics of Atomoxetine .
Applications De Recherche Scientifique
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used extensively in scientific research to study the metabolism and pharmacokinetics of Atomoxetine. It is particularly useful in the field of pharmacology to understand how Atomoxetine is metabolized in the body and to identify its metabolic pathways. Additionally, this compound is used in toxicology studies to assess the safety and efficacy of Atomoxetine and its metabolites .
In the field of medicine, 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is used to develop and optimize therapeutic strategies for the treatment of ADHD. Researchers use this compound to investigate the pharmacodynamic properties of Atomoxetine and to identify potential drug interactions .
Mécanisme D'action
The mechanism of action of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is closely related to that of Atomoxetine. Atomoxetine works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter, thereby increasing its levels in the synaptic cleft. This action enhances neurotransmission and improves symptoms of ADHD .
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3, as a metabolite of Atomoxetine, retains similar pharmacological properties. It inhibits the norepinephrine transporter, thereby increasing norepinephrine levels in the brain. This action is crucial for its therapeutic effects in the treatment of ADHD .
Comparaison Avec Des Composés Similaires
4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 is unique in its structure and function compared to other similar compounds. Some similar compounds include:
4’-Hydroxy Atomoxetine: This is the parent compound that undergoes glucuronidation to form 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3.
Atomoxetine: The parent drug from which 4’-Hydroxy Atomoxetine is derived.
4’-Hydroxy Atomoxetine beta-D-Glucuronide: The non-deuterated form of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3.
The uniqueness of 4’-Hydroxy Atomoxetine beta-D-Glucuronide-d3 lies in its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques .
Propriétés
Formule moléculaire |
C23H29NO8 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1/i2D3 |
Clé InChI |
DJWNPJFKTPNTAE-HSXBGLDPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
SMILES canonique |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


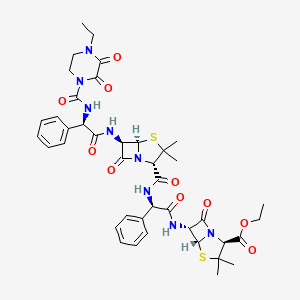
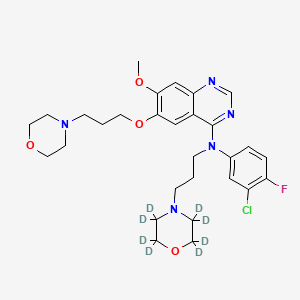
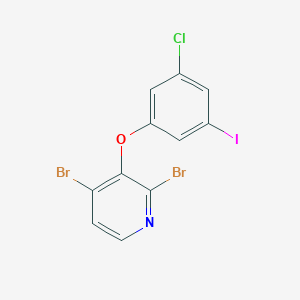
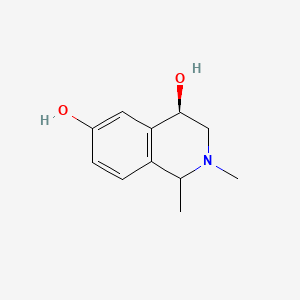
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)


![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
